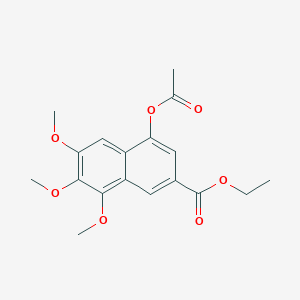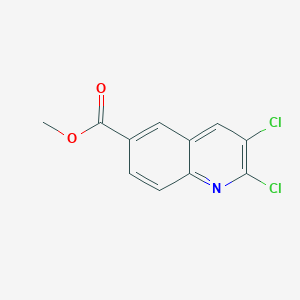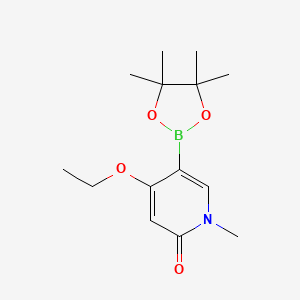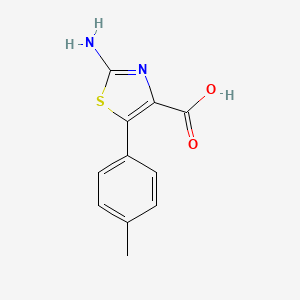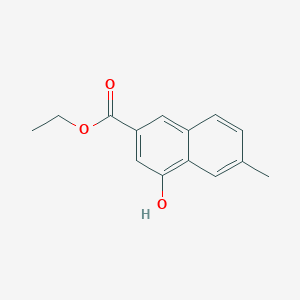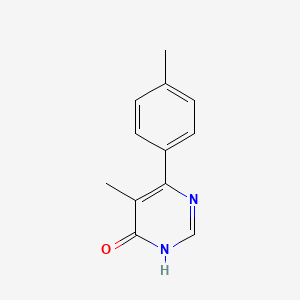
tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22ClN3O3 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of 6-chloropyrimidine-4-ol with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be displaced by nucleophiles.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Ester hydrolysis: Piperidine carboxylic acid derivatives.
Oxidation and reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Applications De Recherche Scientifique
tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition or receptor binding.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The pyrimidine ring and piperidine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 4-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is unique due to the presence of both a pyrimidine ring and a piperidine moiety, which confer distinct chemical and biological properties. The combination of these two functional groups allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C15H22ClN3O3 |
|---|---|
Poids moléculaire |
327.80 g/mol |
Nom IUPAC |
tert-butyl 4-[(6-chloropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)9-21-13-8-12(16)17-10-18-13/h8,10-11H,4-7,9H2,1-3H3 |
Clé InChI |
FYJUQVKCZVCOOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


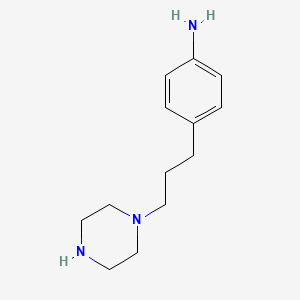

![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)


